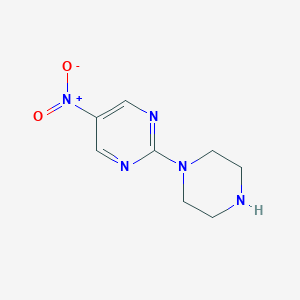

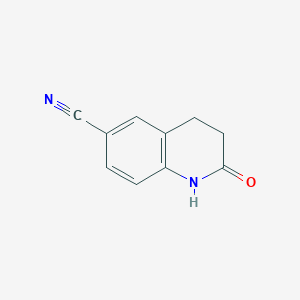

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Descripción general

Descripción

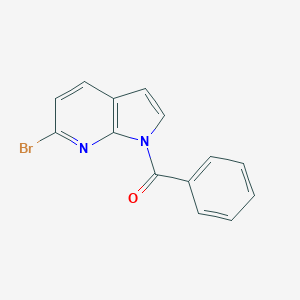

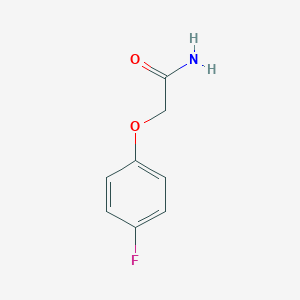

“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .

Molecular Structure Analysis

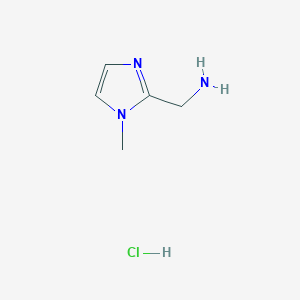

The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Compounds similar to “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” have been explored for their potential as antimicrobial , antifungal , antioxidant , anti-inflammatory , analgesic , and anticancer agents . Spiro-fused heterocyclic molecules like spiro [benzothiophene-3,3’-pyrrolines] show promise in enantioselective catalytic methodologies and as model compounds with anti-mycobacterial, antitubercular, and even antidiabetic properties .

Enzyme Inhibition

These compounds have also been studied for their ability to inhibit β-glucuronidase activity, an important approach for the treatment of several diseases. A library of 2-oxo-1,2,3,4-tetrahydropyrimidine was synthesized to evaluate their β-glucuronidase inhibitory activity and their mode of enzyme inhibition .

Catalysis

In catalysis research, altering the catalyst can significantly impact the reaction pathways and product formation. For instance, using 5% Pt/C as a catalyst reduced double bond migration and aromatization pathways, favoring the formation of tetrahydroquinoline with high cis selectivity .

Synthesis Methods

A new one-pot two-step protocol was developed for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate . Additionally, a robust gram-scale protocol was demonstrated for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

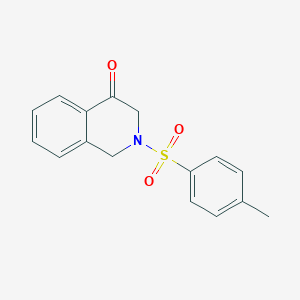

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .

Biochemical Pathways

The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .

Pharmacokinetics

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .

Action Environment

It’s worth noting that the storage temperature and physical form of the compound can impact its stability .

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAWZROXAVJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570784 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

CAS RN |

159053-44-8 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)